molecular formula C11H13NO3S B2412531 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine CAS No. 2034153-37-0

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine

Cat. No.: B2412531
CAS No.: 2034153-37-0
M. Wt: 239.29
InChI Key: XJWNKJQPBGHFRS-UHFFFAOYSA-N
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Description

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its unique structure, which includes a thiazolidine ring fused with a methoxybenzo[d][1,3]dioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine derivatives .

Scientific Research Applications

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
  • 2-(6-Benzoylbenzo[d][1,3]dioxol-5-yl)acetic acid

Uniqueness

2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine stands out due to its unique combination of a thiazolidine ring and a methoxybenzo[d][1,3]dioxole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6-methoxy-1,3-benzodioxol-5-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-13-8-5-10-9(14-6-15-10)4-7(8)11-12-2-3-16-11/h4-5,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWNKJQPBGHFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C3NCCS3)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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